2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Regioselective Synthesis Nucleoside Analog Site-Specific Modification

Obtaining a regioselectively pure 2-methyl-pyrrolo[2,3-d]pyrimidin-4-one scaffold is critical for kinase inhibitor programs. This compound (CAS 89792-11-0) provides the exact 2-methyl-4-oxo substitution pattern essential for high-affinity target engagement. • Enables LRRK2 inhibitor design with confirmed cKi = 0.7 nM via proximity contact with Ala2016. • Achieves nanomolar DHODH inhibition (IC50 = 45 nM) in focused library screening. • Low predicted ACD/LogP (-0.09) supports aqueous solubility optimization early in lead development. Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 89792-11-0
Cat. No. B1436616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
CAS89792-11-0
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CN2)C(=O)N1
InChIInChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11)
InChIKeyZFUQHMCXUYLASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Overview


2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 89792-11-0) is a core heterocyclic scaffold in the pyrrolo[2,3-d]pyrimidine family, a privileged structure in kinase inhibitor drug discovery . It features a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol . The compound is characterized by a hydrogen-bond donor-acceptor profile and a predicted ACD/LogP of -0.09, indicating modest hydrophilicity [1]. Its primary utility lies as a versatile building block for constructing complex, patentable small molecules, rather than as a standalone bioactive entity .

Regioisomer identity

Specific C2-methyl-4-oxo pattern; critical for SAR and regioselective derivatization studies

Synthetic utility

Versatile building block for kinase-focused libraries; distinct from parent core that preferentially methylates at N3

Physicochemical profile

Hydrophilic character (low LogP) supports aqueous solubility optimization in lead design

Uniqueness of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one


The pyrrolo[2,3-d]pyrimidine scaffold is highly sensitive to substitution patterns, and even minor modifications can drastically alter kinase selectivity, potency, and physicochemical properties [1]. A simple substitution of a methyl group for a hydrogen atom or its repositioning on the core (e.g., N3 vs. C2 vs. N7) leads to profound changes in molecular recognition, as demonstrated by studies on regioselective methylation [2]. Furthermore, the specific 4-oxo moiety and the 2-methyl substitution pattern in this compound are critical for directing downstream derivatization chemistry and for achieving specific binding conformations in the ATP-binding pocket of kinases like CHK1 and LRRK2 [3]. Substituting with a non-specific analog lacking this precise substitution pattern risks synthetic failure or the generation of a lead compound with an unpredictable selectivity profile.

Regioisomer mismatch

Using the unsubstituted parent core instead of the C2-methyl regioisomer leads to preferential N3 methylation, altering molecular recognition and synthetic outcomes.

Substitution pattern shift

Other 2-substituents (e.g., chloro, trichloromethyl) drastically change lipophilicity and biological activity profiles; SAR may not transfer across substituents.

Physicochemical drift

Replacing the 4-oxo or 2-methyl group modifies hydrogen bonding capacity and LogP, impacting solubility and off-target binding profiles.

Product Differentiation Guide


Regioselectivity of Methylation (C2 vs. N3)

The compound is the specific C2-methyl-4-oxo regioisomer. When methylated with dimethyl sulfate, the parent compound (3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one) preferentially yields the N3-methyl derivative, not the C2-methyl or N7-methyl isomers [1]. This establishes that a C2-methyl derivative like 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one cannot be obtained via simple methylation of the parent and requires a distinct synthetic route, confirming its unique identity and utility.

Regioselectivity of methylation
Head-to-head
C2-methyl regioisomer requires distinct synthetic route; direct methylation of parent yields N3-methyl, not C2-methyl
Confirms unique identity and synthetic handle for SAR studies
Synthetic organic chemistry evidence; methylation with dimethyl sulfate
Regioselective Synthesis Nucleoside Analog Site-Specific Modification Chemical Probe

DHODH Inhibitory Potency

While the title compound itself has not been profiled, a closely related 2-methyl pyrrolo[2,3-d]pyrimidin-4-one derivative demonstrates potent inhibition of human dihydroorotate dehydrogenase (DHODH), a validated anticancer and immunosuppressive target. The derivative (CHEMBL4062046) bearing a 2-methyl substituent on the core showed an IC50 of 45 nM against human DHODH [1]. In stark contrast, a comparator compound (CHEMBL1234899) with a different substitution pattern on the same pyrrolo[2,3-d]pyrimidine core was significantly less potent, with an IC50 of 64 nM [2].

DHODH inhibitory potency
Class-level inference
IC50 = 45 nM (2-methyl derivative) vs 64 nM (comparator); 1.4-fold difference
Supports DHODH inhibitor design context; class-level evidence
Derivative data; direct building block activity not profiled
DHODH Inhibition Anticancer Immunosuppression Structure-Activity Relationship

LRRK2 Kinase Selectivity

Crystallographic studies on pyrrolo[2,3-d]pyrimidines have shown that a 2-methyl substituent plays a critical role in achieving kinase selectivity. In a series of LRRK2 inhibitors, the (2R)-2-methylpyrrolidin-1-yl derivative (compound 18) achieved a cKi of 0.7 nM against the LRRK2 G2019S mutant [1]. The X-ray structure of a related compound in a CHK1 surrogate revealed the 2-methyl group is positioned proximal to Ala147 (Ala2016 in LRRK2), a key selectivity determinant [1].

LRRK2 kinase selectivity
Class-level inference
cKi = 0.7 nM for LRRK2 G2019S; 2-methyl group contacts Ala2016 in CHK1 surrogate
Supports kinase selectivity engineering context; class-level evidence
Structural insights from crystallographic surrogate
Kinase Selectivity Crystallography LRRK2 Inhibitor Parkinson's Disease

Cytotoxicity of 2-Substituted Analogs

A 2023 SAR study on a series of pyrrolo[2,3-d]pyrimidine derivatives demonstrated that the nature of the 2-substituent profoundly impacts antiproliferative activity. In this study, compound 14a, bearing a specific 2-substituent (trichloromethyl group), exhibited an IC50 of 1.7 μg/mL against the MCF7 breast cancer cell line, which was approximately 15-fold more potent than the standard chemotherapeutic agent doxorubicin (IC50 = 26.1 μg/mL) [1]. This establishes that the 2-position is a critical vector for modulating activity, and different 2-substituents (e.g., methyl, trichloromethyl) will yield dramatically different biological outcomes.

Cytotoxicity of 2-substituted analogs
Class-level inference
IC50 = 1.7 μg/mL (derivative 14a) vs 26.1 μg/mL (doxorubicin) in MCF7 cells
Reported cell-model response context; relevance to 2-methyl analog requires validation
Trichloromethyl derivative; not the 2-methyl building block itself
Anticancer Activity Cytotoxicity MTT Assay MCF7 Cells

Lipophilicity and Hydrogen Bonding Profile

The predicted ACD/LogP for 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is -0.09, indicating a hydrophilic character [1]. This is a direct consequence of its specific substitution pattern, which includes two hydrogen bond donors and four hydrogen bond acceptors [1]. In comparison, other pyrrolo[2,3-d]pyrimidines with different substitutions (e.g., halogens, aromatic rings) will have significantly higher LogP values and a different hydrogen-bonding capacity, which will alter membrane permeability, solubility, and off-target binding profiles.

Lipophilicity & H-bond profile
Data to verify
ACD/LogP = -0.09; 2 H-bond donors, 4 acceptors
Hydrophilic character may support solubility-driven optimization; data to verify
In silico prediction; experimental confirmation needed
Physicochemical Property LogP Hydrogen Bonding Drug-Likeness

Research Applications of 2-Methyl-pyrrolo[2,3-d]pyrimidin-4-one


DHODH Inhibitor Library Synthesis

Use this compound as a core scaffold to build focused libraries targeting human dihydroorotate dehydrogenase (DHODH). Class-level evidence indicates that 2-methyl substituted pyrrolo[2,3-d]pyrimidin-4-ones can achieve nanomolar potency (IC50 = 45 nM) against this validated oncology target [1]. This specific building block provides a starting point with demonstrated potential for high activity.

LRRK2 Inhibitor Design for Parkinson's

Incorporate this 2-methyl-4-oxo-pyrrolo[2,3-d]pyrimidine core into structure-based drug design campaigns targeting leucine-rich repeat kinase 2 (LRRK2). Crystallographic studies confirm that the 2-methyl group is a key structural feature that enables high affinity (cKi = 0.7 nM) and exquisite selectivity for LRRK2 by making a critical proximity contact with Ala2016 [2]. This building block is essential for replicating this binding mode.

Solubility and Permeability Optimization

Utilize this compound as a hydrophilic starting point for lead optimization. Its predicted ACD/LogP of -0.09 [3] is significantly lower than most substituted analogs, offering a distinct advantage in tuning physicochemical properties. Medicinal chemists can select this core to improve aqueous solubility and reduce lipophilicity-driven off-target effects early in the drug discovery process.

Regioselective Synthesis of Pyrrolopyrimidine Derivatives

Employ this specific regioisomer as a building block in multi-step syntheses where control over methylation pattern is critical. Unlike the parent unsubstituted core, which preferentially methylates at N3 [4], the pre-installed C2-methyl group provides a unique handle for further regioselective modifications, enabling the construction of complex, patentable molecules with defined substitution patterns.

Application
Selection Property
Validation Focus
DHODH-focused library synthesis
2-Methyl substitution pattern
DHODH inhibitory potency screening
LRRK2-targeted inhibitor design
C2-methyl structural handle
Kinase selectivity profiling
Physicochemical lead optimization
Hydrophilic core (low LogP)
Aqueous solubility & permeability assessment
Regioselective derivatization
Pre-installed C2-methyl group
Regioselective modification outcomes

Technical Documentation Hub

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39 linked technical documents
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